Stereochemical Purity vs. Racemic Mixture
The (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride (CAS 1017803-20-1) is a single, defined stereoisomer, in contrast to the racemic mixture 3-(3-methylphenoxy)pyrrolidine hydrochloride (CAS 946726-81-4), which contains equal amounts of (R)- and (S)-enantiomers. While both compounds are typically supplied with >95% chemical purity, the racemic mixture presents a 1:1 ratio of stereoisomers with potentially divergent biological activities . Studies on related 3-phenoxypyrrolidine scaffolds demonstrate that stereochemistry at the 3-position can significantly alter binding affinity and functional selectivity [1]. Procuring the racemic mixture for assays intended to study the active (S)-enantiomer introduces a confounding 50% impurity of the (R)-enantiomer, which may act as an antagonist, partial agonist, or off-target ligand, thereby invalidating quantitative dose-response relationships and masking true potency [2].
| Evidence Dimension | Stereochemical Purity (Enantiomeric Excess) |
|---|---|
| Target Compound Data | Single (S)-enantiomer, >98% chemical purity (vendor specification) |
| Comparator Or Baseline | Racemic 3-(3-methylphenoxy)pyrrolidine hydrochloride (1:1 mixture of (R)- and (S)-enantiomers), 98% chemical purity (vendor specification) |
| Quantified Difference | Target compound provides defined stereochemistry; racemic mixture contains 50% of the alternative (R)-enantiomer |
| Conditions | Chemical purity assessment by HPLC or NMR; enantiomeric purity not routinely specified for racemic comparator |
Why This Matters
Use of a defined enantiomer eliminates confounding stereochemical variables, ensuring that observed biological effects can be unequivocally attributed to the (S)-configuration.
- [1] Van Orden, L. J., et al. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1456-1461. View Source
- [2] Rossi, D., et al. A step forward in the sigma enigma: a role for chirality in the sigma1 receptor–ligand interaction? MedChemComm, 2015, 6(1), 134-141. View Source
